

5-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxypentanoyl-CoA

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Abstract

5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that serves as a key intermediate in the metabolic pathway of 5-aminovalerate in certain anaerobic bacteria, most notably *Clostridium aminovalericum*. Its discovery has been pivotal in elucidating the biochemical mechanisms of amino acid fermentation in these organisms. This technical guide provides an in-depth overview of the discovery, significance, and biochemical properties of **5-Hydroxypentanoyl-CoA**. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on related enzymatic reactions, and visualizations of its metabolic context. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in microbial metabolism and the enzymatic pathways involving acyl-CoA intermediates.

Discovery and Significance

The discovery of **5-Hydroxypentanoyl-CoA** is intrinsically linked to the study of amino acid metabolism in anaerobic bacteria. Early research into the degradation pathways of 5-aminovalerate in *Clostridium aminovalericum* identified a series of metabolic intermediates, including 5-hydroxyvalerate.^[1] Subsequent investigations revealed that the activation of 5-hydroxyvalerate to its coenzyme A thioester, **5-Hydroxypentanoyl-CoA**, is a critical step in this pathway.^[1]

The key enzyme responsible for this conversion is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), which catalyzes the reversible transfer of Coenzyme A from acetyl-CoA to 5-hydroxypentanoate.[2] The formal identification and characterization of this enzyme and its product, **5-Hydroxypentanoyl-CoA**, were crucial in mapping out the complete anaerobic degradation pathway of 5-aminovalerate.[1][3]

The significance of **5-Hydroxypentanoyl-CoA** lies in its role as a central metabolite in a specialized metabolic pathway. The study of this molecule and its associated enzymes provides insights into:

- **Microbial Amino Acid Fermentation:** Understanding how anaerobic bacteria derive energy from amino acids.
- **Novel Enzymology:** The 5-hydroxypentanoate CoA-transferase represents a specific class of CoA transferases with distinct substrate specificities.[3]
- **Biotransformation and Biocatalysis:** The enzymes involved in the metabolism of **5-Hydroxypentanoyl-CoA** have potential applications in the biotechnological production of C5 platform chemicals.[4]

While initially identified in microorganisms, the precursor, 5-hydroxypentanoic acid, has been detected in various organisms, including plants like tomatoes (*Solanum lycopersicum*) and the protist *Euglena gracilis*. [4][5][6] This suggests that the metabolic potential for forming **5-Hydroxypentanoyl-CoA** might be more widespread than currently understood.

Biochemical Properties and Metabolism

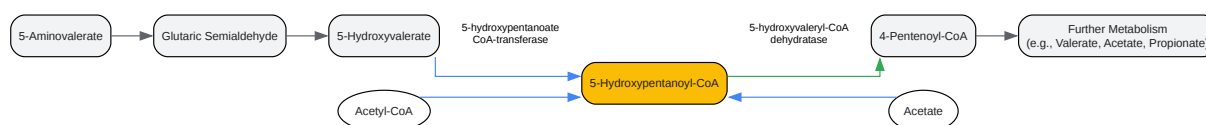
5-Hydroxypentanoyl-CoA is an acyl-CoA molecule formed through the condensation of 5-hydroxypentanoic acid and coenzyme A.[7] Its chemical formula is $C_{26}H_{44}N_7O_{18}P_3S$, with a molecular weight of approximately 867.7 g/mol .[7]

Metabolic Pathway in *Clostridium aminovalericum*

In *C. aminovalericum*, **5-Hydroxypentanoyl-CoA** is a key intermediate in the degradation of 5-aminovalerate. The pathway can be summarized as follows:

- Formation: 5-aminovalerate is first converted to glutaric semialdehyde and then to 5-hydroxyvalerate.[1]
- CoA Thioesterification: 5-hydroxyvalerate is then activated to **5-Hydroxypentanoyl-CoA** by the enzyme 5-hydroxypentanoate CoA-transferase, utilizing acetyl-CoA as the CoA donor.[2]
[3]
- Dehydration and Further Metabolism: **5-Hydroxypentanoyl-CoA** is subsequently dehydrated to 4-pentenoyl-CoA by 5-hydroxyvaleryl-CoA dehydratase.[8] This is followed by a series of reactions involving intermediates such as 2,4-pentadienoyl-CoA and trans-2-pentenoyl-CoA, ultimately leading to the production of valerate, acetate, and propionate.[1]

The metabolic pathway involving **5-Hydroxypentanoyl-CoA** in *Clostridium aminovalericum* is depicted in the following diagram:



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Metabolic pathway of 5-aminovalerate degradation in *C. aminovalericum*.

Quantitative Data

The following table summarizes the known quantitative data related to the enzyme 5-hydroxypentanoate CoA-transferase from *Clostridium aminovalericum*.

Parameter	Value	Substrate(s)	Notes	Reference
Enzyme	5-hydroxypentanoate CoA-transferase	-	From Clostridium aminovalericum	[3]
EC Number	2.8.3.14	-	-	[2]
Native Molecular Mass	178 ± 11 kDa	-	Homotetrameric structure	[3]
Subunit Molecular Mass	47 kDa	-	-	[3]
Substrate Specificity (V/Km)	5-hydroxyvaleryl-CoA > propionyl-CoA > acetyl-CoA > (Z)-5-hydroxy-2-pentenoyl-CoA > butyryl-CoA > valeryl-CoA	CoA Esters	The enzyme shows the highest specificity for 5-Hydroxypentano yl-CoA.	[3]
Inhibition	Competitive with respect to CoA esters; Noncompetitive with respect to acetate	ATP	Also inhibited by CTP, and to a lesser extent by ADP, GTP, and UTP. Not inhibited by AMP.	[3]
Kinetic Mechanism	Ping-pong	-	Indicates the formation of an enzyme-CoA thioester intermediate.	[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **5-Hydroxypentanoyl-CoA**.

Enzymatic Synthesis of 5-Hydroxypentanoyl-CoA

This protocol is adapted from general methods for enzymatic acyl-CoA synthesis and utilizes a CoA ligase or transferase.^{[9][10][11]}

Materials:

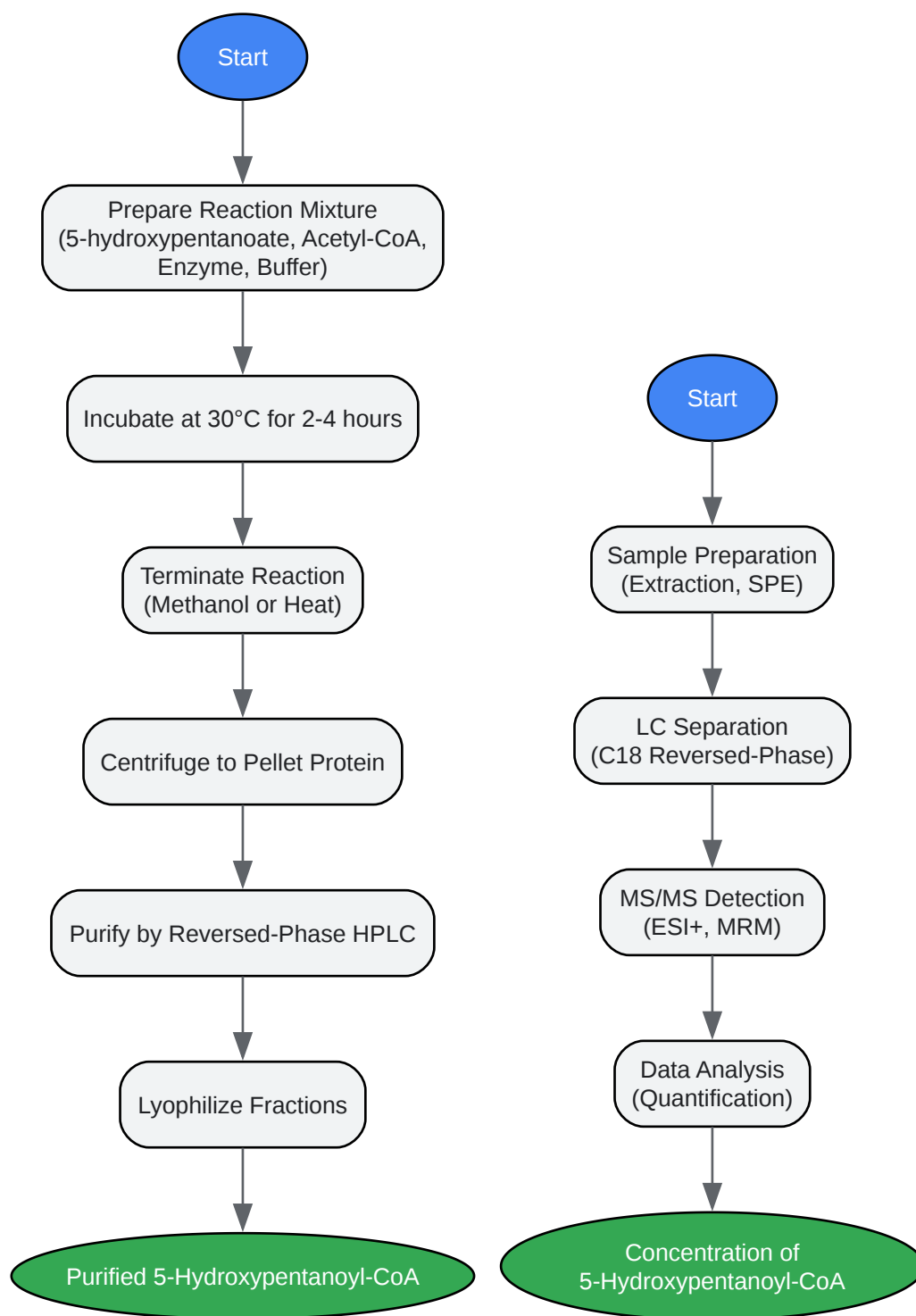
- 5-hydroxypentanoic acid
- Coenzyme A (lithium salt)
- Acetyl-CoA
- Purified 5-hydroxypentanoate CoA-transferase (or a cell-free extract containing the enzyme)
- Tris-HCl buffer (pH 8.0)
- Magnesium chloride (MgCl₂)
- ATP (for ligase-based synthesis if transferase is not used)
- Dithiothreitol (DTT)
- HPLC system for purification

Protocol:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
 - 100 mM Tris-HCl, pH 8.0
 - 10 mM 5-hydroxypentanoic acid
 - 5 mM Acetyl-CoA

- 10 mM MgCl₂
- 1 mM DTT
- Purified 5-hydroxypentanoate CoA-transferase (concentration to be optimized empirically)
- Nuclease-free water to a final volume of 1 mL.
- Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.
- Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.
- Purification:
 - Centrifuge the terminated reaction mixture to pellet any precipitated protein.
 - Purify the **5-Hydroxypentanoyl-CoA** from the supernatant using reversed-phase HPLC. Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphoric acid).
 - Collect fractions corresponding to the **5-Hydroxypentanoyl-CoA** peak and lyophilize to obtain the purified product.

The following diagram illustrates the workflow for the enzymatic synthesis of **5-Hydroxypentanoyl-CoA**:



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